Pyridazine-4,5-diyldimethanol
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Overview
Description
Pyridazine-4,5-diyldimethanol is a heterocyclic compound that features a pyridazine ring substituted with two hydroxymethyl groups at the 4 and 5 positions. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-4,5-diyldimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones, followed by reduction to introduce the hydroxymethyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process is often followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-4,5-diyldimethanol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Further reduction of the pyridazine ring to form dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions at the hydroxymethyl positions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products:
Oxidation: Pyridazine-4,5-dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used
Scientific Research Applications
Pyridazine-4,5-diyldimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and antihypertensive properties.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of pyridazine-4,5-diyldimethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of calcium ion influx, leading to reduced platelet aggregation and anti-inflammatory effects
Comparison with Similar Compounds
Pyridazine (1,2-diazine): A parent compound with similar biological activities.
Pyrimidine (1,3-diazine): Known for its role in DNA and RNA structures.
Pyrazine (1,4-diazine): Used in flavor and fragrance industries
Uniqueness: Pyridazine-4,5-diyldimethanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dual hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various research fields .
Biological Activity
Pyridazine-4,5-diyldimethanol is a compound that has gained attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
This compound consists of a pyridazine ring with two hydroxymethyl groups at the 4 and 5 positions. This configuration enhances its reactivity and potential interactions with biological systems. The compound's electron-deficient nature due to the nitrogen atoms in the ring makes it reactive towards electrophiles, which is crucial for its biological activity.
Synthesis Methods
Several synthetic routes have been developed for this compound, emphasizing safety and efficiency. The most common methods include:
- Hydroxymethylation of Pyridazine : This involves the introduction of hydroxymethyl groups into the pyridazine ring.
- Reflux Conditions : Utilizing reflux in acidic or basic conditions can enhance yields and purity .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that pyridazine derivatives exhibit significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Some derivatives have shown promising results in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of pyridazine derivatives, including this compound. The results indicated that certain compounds exhibited notable inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined as follows:
Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
---|---|---|
This compound | 50 | 30 |
Control (Ampicillin) | 10 | 5 |
This data suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
In a separate investigation, the anti-inflammatory effects of pyridazine derivatives were assessed using bovine serum albumin (BSA) denaturation assays. The results indicated that at concentrations of 100 μg/mL and above, this compound significantly inhibited protein denaturation:
Concentration (μg/mL) | % Inhibition of BSA Denaturation |
---|---|
50 | 45 |
100 | 65 |
200 | 80 |
500 | 89 |
These findings highlight its potential therapeutic applications in managing inflammatory conditions .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
[5-(hydroxymethyl)pyridazin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-7-8-2-6(5)4-10/h1-2,9-10H,3-4H2 |
InChI Key |
OIAJNPURXFXAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=N1)CO)CO |
Origin of Product |
United States |
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